molecular formula C11H13NO2 B7820130 Ethyl 3-(4-aminophenyl)acrylate

Ethyl 3-(4-aminophenyl)acrylate

Cat. No. B7820130
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)acrylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-aminophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-aminophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Chemical Synthesis

Ethyl 3-(4-aminophenyl)acrylate finds applications in various chemical synthesis processes. For instance, it's used in the water-mediated three-component Wittig–SNAr reactions, serving as an intermediate for aurora 2 kinase inhibitors. The process is noted for its high stereoselectivity, moderate to high yield, and environmentally benign conditions using water as a solvent (Xu et al., 2015). Additionally, it's part of the synthesis of supramolecular assemblies, where the compound's structural characteristics are analyzed, revealing a three-dimensional network stabilized by various noncovalent interactions (Matos et al., 2016).

Applications in Polymer Chemistry

The compound is also pivotal in polymer chemistry. Ethyl α-(aminomethyl)acrylate, a β-amino acid ester, is used in radical polymerization processes. The resulting polymers exhibit unique pH/temperature responsiveness in aqueous media, highlighting its potential in creating smart materials (Kohsaka et al., 2015).

Applications in Material Sciences

In material sciences, the compound contributes to the development of nanocomposites. For instance, it's used in the synthesis of hydroxyapatite/poly(ethylene-co-acrylic acid) nanocomposites, where it aids in enhancing the mechanical properties of the composite, indicating its utility in implant applications (Pramanik et al., 2007).

properties

IUPAC Name

ethyl 3-(4-aminophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-aminophenyl)acrylate

CAS RN

5048-82-8
Record name Ethyl 3-(4-aminophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5048-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

32.6 parts of 4-amino-cinnamic acid are heated under reflux for three hours in a mixture comprising 100 parts of absolute ethyl alcohol and 20 parts of 66°Be sulphuric acid. The product is poured on to 200 parts of water and 200 parts of ice, made alkaline to pH 8 by the addition of 38 parts of a 35° Be solution of sodium hydroxide, and the solid is filtered off, washed with water and recrystallised from 150 parts of ethyl alcohol and 150 parts of water. Ethyl-p-amino-cinnamate is thus obtained. Yield 78% M.p. 68°-69° C.
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Synthesis routes and methods II

Procedure details

The above approach could be used to convert 4-nitrobenzaldehyde (Aldrich) into 3-(4-nitrophenyl)propenoic acid ethyl ester. The latter compound could be reduced (J. Am. Chem. Soc., 1944, 66, 1442) to give 3-(4-aminophenyl)propenoic acid ethyl ester. Reaction of (4-aminophenyl)-propenoic acid ethyl ester with an omega-haloalkyl-isocyanate provides an 4-(omega-haloalkylaminocarbonyl)aminophenyl)propenoic acid ethyl ester (see., Khim. Farm. Zh. 1984, 18(12), 1432-1436). The latter compound can be reacted with sodium hydride to give a 4-(1,3-diaza-2-oxoalicyclylphenyl)propenoic acid ethyl ester (see., Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754), the latter compound could be converted to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)propenoic acid ethyl ester by the methods described in Bioorg. Med. Chem. Lett. 1999, 9(5), 749-754. The latter compound could be elaborated by methods described previously, to give a 3-(4-(1,3-diaza-2-oxoalicycl-1-yl)phenyl)-3-amino propanoic acid ethyl ester suitable for subsequent coupling.
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Synthesis routes and methods III

Procedure details

Under nitrogen, 17.5 g (19.4 mmol) lithium-cobalt (I) phthalocyanine×4.5 THF and 663 mg (3 mmol) p-nitro cinnamic ethyl ester are agitated in 100 ml ethanol for 65 hours at 20° C. The green reaction mixture is mixed with 10 ml water; CO2 and air are passed into it for 5 min. and the blue precipitate is centrifuged which is washed out with ethanol and ether. The centrifugate collected is concentrated and the residue separated into methylene chloride and water. Concentration of the organic phase, dried with sodium sulfate, produces 470 mg (82%) p-amino cinnamic ethyl ester.
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lithium-cobalt (I) phthalocyanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-aminophenyl)acrylate
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Ethyl 3-(4-aminophenyl)acrylate
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Ethyl 3-(4-aminophenyl)acrylate
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Citations

For This Compound
9
Citations
SL Degorce, A Bailey, R Callis, C De Savi… - Journal of Medicinal …, 2015 - ACS Publications
A novel estrogen receptor down-regulator, 7-hydroxycoumarin (5, SS5020), has been reported with antitumor effects against chemically induced mammary tumors. Here, we report on …
Number of citations: 50 pubs.acs.org
X Zhang, M Su, Y Chen, J Li, W Lu - Molecules, 2013 - mdpi.com
Over the years, the development of targeted medicines has made significant achievements. As a typical example, receptor tyrosine kinases (RTK) inhibitors have become important …
Number of citations: 41 www.mdpi.com
Y Wang, J Luo, Z Liu - Journal of Organometallic Chemistry, 2013 - Elsevier
A novel 8-hydroxyquinoline functionalized poly (ethylene glycol) bridged dicationic ionic liquid ([HQ-PEG 1000 -DIL][BF 4 ]) was synthesized and characterized. It was applied as an …
Number of citations: 32 www.sciencedirect.com
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
RhoA is a member of Rho GTPases, a subgroup of the Ras superfamily of small GTP-binding proteins. RhoA, as an important regulator of diverse cellular signaling pathways, plays …
Number of citations: 54 pubs.acs.org
L Chen, R Petrelli, G Gao, DJ Wilson… - Bioorganic & medicinal …, 2010 - Elsevier
Small molecules that act on multiple biological targets have been proposed to combat the drug resistance commonly observed for cancer chemotherapy. By combining the structural …
Number of citations: 44 www.sciencedirect.com
X Lu, A Huang, M Xiao, L Sun, J Mao, G Luo… - Bioorganic chemistry, 2020 - Elsevier
Selective estrogen receptor degrader (SERD) that acts as not only ER antagonist, but also ER degrader, would be useful for the treatment for drug-resistance ER+ breast cancer. …
Number of citations: 8 www.sciencedirect.com
AA Al Otaibi - 2017 - nova.newcastle.edu.au
Green chemistry, also known as environmentally benign chemistry or clean chemistry, is a branch of modern chemistry that promotes the design of products and processes which can …
Number of citations: 2 nova.newcastle.edu.au
L Josa-Culleré, A Llebaria - Journal of medicinal chemistry, 2023 - ACS Publications
The lack of selectivity of anticancer drugs limits current chemotherapy. Light-activatable drugs, whose activity can be precisely controlled with external light, could provide a more …
Number of citations: 6 pubs.acs.org
L Liu, B Qiao, Y Ma, J Zhang, Y Deng - Dalton Transactions, 2008 - pubs.rsc.org
An attempt to prepare ferric hydroxide supported Au subnano clusters via modified co-precipitation without any calcination was made. High resolution transmission electron microscopy (…
Number of citations: 34 pubs.rsc.org

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